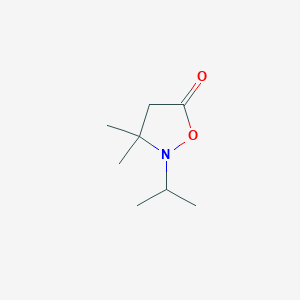
2-Isopropyl-3,3-dimethylisoxazolidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-3,3-dimethylisoxazolidin-5-one is an organic compound with the molecular formula C8H15NO2 It is a member of the isoxazolidinone family, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-3,3-dimethylisoxazolidin-5-one typically involves the reaction of isopropylamine with 3,3-dimethylacrylic acid followed by cyclization. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst such as p-toluenesulfonic acid. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and improves safety.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-3,3-dimethylisoxazolidin-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the isoxazolidinone ring is opened and substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Isopropyl-3,3-dimethylisoxazolidin-5-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Isopropyl-3,3-dimethylisoxazolidin-5-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell division, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylisoxazolidin-3-one: Another member of the isoxazolidinone family with similar chemical properties.
5,5-Dimethylisoxazolidin-3-one: A related compound with a different substitution pattern on the isoxazolidinone ring.
Uniqueness
2-Isopropyl-3,3-dimethylisoxazolidin-5-one is unique due to its specific isopropyl and dimethyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3,3-dimethyl-2-propan-2-yl-1,2-oxazolidin-5-one |
InChI |
InChI=1S/C8H15NO2/c1-6(2)9-8(3,4)5-7(10)11-9/h6H,5H2,1-4H3 |
InChI Key |
QFPGQHAVFKXFBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(CC(=O)O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


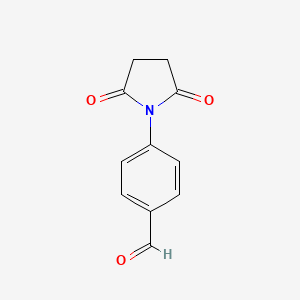
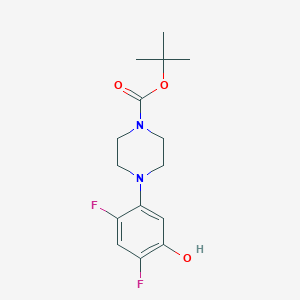

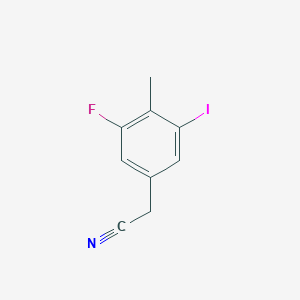
![2-(Bromomethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12867253.png)
![1-(3-Aminopyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)ethanone](/img/structure/B12867261.png)
![4-(3,4-Dimethoxybenzoyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12867266.png)
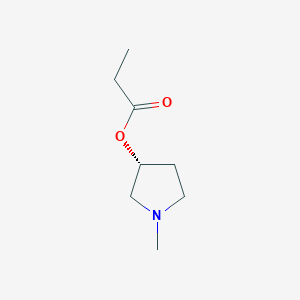
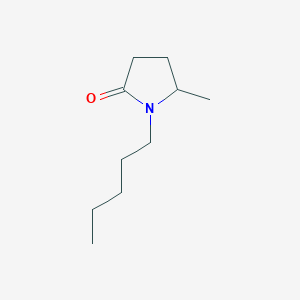
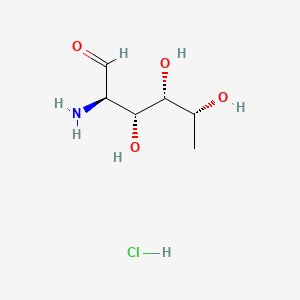
![(2-Chlorobenzo[d]oxazol-5-yl)methanol](/img/structure/B12867301.png)
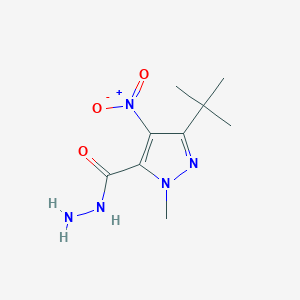
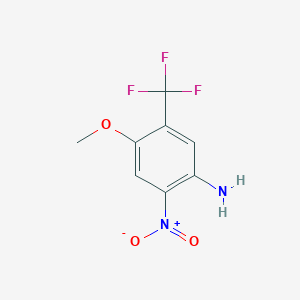
![2-(2-Bromobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid](/img/structure/B12867323.png)
